Cas no 1240601-52-8 (2-Oxazolecarboxaldehyde, 4-chloro-)

2-Oxazolecarboxaldehyde, 4-chloro- is a heterocyclic organic compound featuring an oxazole ring substituted with a formyl group at the 2-position and a chloro group at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization, while the chloro substituent enhances its utility in cross-coupling reactions. The compound’s stability and well-defined reactivity profile contribute to its reliability in multi-step syntheses. It is commonly employed in the development of biologically active molecules and as a building block for complex heterocyclic systems.
2-Oxazolecarboxaldehyde, 4-chloro- structure
1240601-52-8 structure
Product Name:2-Oxazolecarboxaldehyde, 4-chloro-
CAS No:1240601-52-8
MF:C4H2ClNO2
MW:131.517179965973
CID:6277659
Update Time:2026-03-11

2-Oxazolecarboxaldehyde, 4-chloro- Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-oxazole-2-carbaldehyde
    • 2-Oxazolecarboxaldehyde, 4-chloro-
    • Inchi: 1S/C4H2ClNO2/c5-3-2-8-4(1-7)6-3/h1-2H
    • InChI Key: HMLMGOYPUKWNQQ-UHFFFAOYSA-N
    • SMILES: O1C=C(Cl)N=C1C=O

Experimental Properties

  • Density: 1.476±0.06 g/cm3(Predicted)
  • Boiling Point: 229.4±32.0 °C(Predicted)
  • pka: -5.06±0.10(Predicted)

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Additional information on 2-Oxazolecarboxaldehyde, 4-chloro-

2-Oxazolecarboxaldehyde, 4-chloro- (CAS No. 1240601-52-8)

2-Oxazolecarboxaldehyde, 4-chloro-, also known by its CAS registry number 1240601-52-8, is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxazole derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of 4-chloro-2-oxazolecarboxaldehyde consists of an oxazole ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 2-position, making it a versatile molecule for further functionalization and exploration in synthetic chemistry.

The synthesis of 4-chloro-2-oxazolecarboxaldehyde typically involves multi-step reactions, often starting from readily available starting materials such as chloroacetaldehyde or related compounds. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. The compound's reactivity is primarily influenced by the electron-withdrawing effects of both the aldehyde and chlorine substituents, which enhance its participation in various condensation reactions and cross-coupling processes.

One of the most promising areas of research involving 4-chloro-2-oxazolecarboxaldehyde is its application in medicinal chemistry. Studies have shown that this compound exhibits potential as a lead molecule for the development of novel therapeutic agents. For instance, investigations into its anti-inflammatory and antioxidant properties have revealed promising results, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for drug design targeting specific pathological pathways.

In addition to its pharmacological applications, 4-chloro-2-oxazolecarboxaldehyde has also found utility in materials science. Its incorporation into polymer systems has been explored for enhancing thermal stability and mechanical properties. Recent research has demonstrated that when used as a monomer in polycondensation reactions, it can yield materials with improved resistance to environmental stressors, making it a valuable component in advanced composite manufacturing.

The environmental impact of 4-chloro-2-oxazolecarboxaldehyde has also been a subject of recent studies. Researchers have investigated its biodegradation pathways under various conditions, aiming to assess its safety profile and develop strategies for minimizing ecological risks. These studies have highlighted the importance of sustainable practices in the handling and disposal of such compounds to ensure minimal harm to ecosystems.

In conclusion, 4-chloro-2-oxazolecarboxaldehyde, with its unique structural features and diverse reactivity, continues to be a focal point in contemporary chemical research. Its applications span across pharmaceuticals, materials science, and environmental chemistry, underscoring its significance as a versatile building block for future innovations. As research progresses, further insights into its properties and potential uses are expected to emerge, solidifying its role as an essential compound in modern chemistry.

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